4-Amino-5,6-dimethylpyrimidin-2(1H)-one
CAS No.: 25589-26-8
VCID: VC2807322
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Amino-5,6-dimethylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of two methyl groups and an amino group attached to the pyrimidine ring. This compound has garnered significant attention in scientific fields due to its potential applications in pharmaceuticals and agrochemicals. Key Characteristics:
Synthesis of 4-Amino-5,6-dimethylpyrimidin-2(1H)-oneThe synthesis of 4-Amino-5,6-dimethylpyrimidin-2(1H)-one typically involves cyclization reactions of suitable precursors. Common starting materials include cyanoacetate and urea, which are utilized to form the desired pyrimidine structure. The synthesis process often involves a two-step approach, including cyclization followed by methylation. Synthesis Steps:
Chemical Reactions:
Applications and Research FindingsThis compound is classified as a pyrimidinone, a substituted derivative of pyrimidine. Many pyrimidine derivatives exhibit biological activity, making them valuable in drug development. Applications:
Research Findings:
Table 2: Synthesis Conditions
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 25589-26-8 | ||||||
Product Name | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | ||||||
Molecular Formula | C6H9N3O | ||||||
Molecular Weight | 139.16 g/mol | ||||||
IUPAC Name | 4-amino-5,6-dimethyl-1H-pyrimidin-2-one | ||||||
Standard InChI | InChI=1S/C6H9N3O/c1-3-4(2)8-6(10)9-5(3)7/h1-2H3,(H3,7,8,9,10) | ||||||
Standard InChIKey | DHMHMALLYMAGCQ-UHFFFAOYSA-N | ||||||
SMILES | CC1=C(NC(=O)N=C1N)C | ||||||
Canonical SMILES | CC1=C(NC(=O)N=C1N)C | ||||||
PubChem Compound | 45080417 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume